molecular formula C13H14N2OS B15208951 5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 61861-18-5

5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15208951
CAS No.: 61861-18-5
M. Wt: 246.33 g/mol
InChI Key: BPCDYGFSEGQOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethylthiol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylthio and phenyl groups can influence its binding affinity and specificity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Another heterocyclic compound with similar substituents but a different ring structure.

    5-(Methylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with a methylthio group instead of an ethylthio group.

Uniqueness

5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group, in particular, can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

CAS No.

61861-18-5

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

5-ethylsulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2OS/c1-3-17-13-12(9-16)10(2)14-15(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

BPCDYGFSEGQOGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NN1C2=CC=CC=C2)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.